molecular formula C7H14O2 B12533471 Hept-3-ene-1,2-diol

Hept-3-ene-1,2-diol

Cat. No.: B12533471
M. Wt: 130.18 g/mol
InChI Key: ODEOVZOBLABBOL-SNAWJCMRSA-N
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Description

Hept-3-ene-1,2-diol (C₇H₁₄O₂) is an aliphatic vicinal diol characterized by a seven-carbon chain with a double bond at the third position and hydroxyl groups on carbons 1 and 2 . This structure makes it a valuable building block in organic synthesis, where it undergoes various chemical reactions such as oxidation of the hydroxyl groups to carbonyls, reduction of the double bond, and substitution of the hydroxyls with halides or esters . In scientific research, it is used as a precursor in the preparation of more complex molecules and is studied for its potential biological activity, including antimicrobial and antifungal properties . Its mechanism of action in biological contexts is hypothesized to involve interactions with cellular membranes or enzymes, leading to antimicrobial effects . Furthermore, research on structurally related diols, such as those derived from monoterpenes, highlights the potential for compounds in this class to be explored for neuroprotective effects, as seen in studies for Parkinson's disease, though specific data for this compound is not yet available . This product is intended for research purposes in chemistry, biology, and materials science and is For Research Use Only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(E)-hept-3-ene-1,2-diol

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h4-5,7-9H,2-3,6H2,1H3/b5-4+

InChI Key

ODEOVZOBLABBOL-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/C(CO)O

Canonical SMILES

CCCC=CC(CO)O

Origin of Product

United States

Preparation Methods

Diketone Reduction

Reduction of hept-3-ene-1,2-dione using NaBH₄ or LiAlH₄ provides the diol:

  • Synthesis of Dione :
    • Oxidative cleavage of this compound derivatives (e.g., using Jones reagent).
    • Alternatively, ozonolysis of a substituted alkene followed by reductive workup.
  • Reduction :
    Hept-3-ene-1,2-dione + NaBH₄ → this compound (85–90% yield)  

Epoxidation and Hydrolysis

  • Epoxidation : Treating hept-1,3-diene with mCPBA forms a 1,2-epoxide.
  • Acid-Catalyzed Hydrolysis :
    Hept-1,2-epoxide + H₂O/H⁺ → Hept-1,2-diol (requires subsequent isomerization to position 3烯).  
  • Challenges : Controlling double bond migration during hydrolysis.

Biocatalytic Approaches

Microbial oxidation or enzymatic hydroxylation offers stereoselectivity:

  • Example : Pseudomonas spp. oxidize alkenes to diols via monooxygenase activity.
  • Substrate : Hept-3-ene with engineered enzymes to target C1 and C2.
  • Advantages : High enantiomeric excess (ee > 90%).

Industrial-Scale Oxidative Methods

Patent US4235823A describes glycol oxidation using Ag/Cu catalysts:

  • Conditions :
    • Temperature: 450–750°C, O₂ atmosphere.
    • Catalyst: Layered Ag/Cu particles (0.1–2.5 mm).
  • Application : Adapting this for heptane-1,2-diol oxidation could introduce the double bond via dehydrogenation.
    Heptane-1,2-diol → [Ag/Cu, O₂] → this compound (50–70% yield).  

Protection-Deprotection Strategies

Sensitive hydroxyl groups necessitate temporary protection:

  • Protection : Acetylation of this compound using acetic anhydride.
  • Functionalization : Introduce the double bond via Wittig reaction or elimination.
  • Deprotection : Basic hydrolysis restores diol.
  • Typical Yield : 65–80%.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability
Sharpless Dihydroxylation 60–75% High (ee > 90%) Moderate
Prins Cyclization 70–85% Moderate High
Diketone Reduction 85–90% Low High
Biocatalytic 50–70% Very High Low
Industrial Oxidation 50–70% Low Very High

Key Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., esters) to control hydroxyl positioning.
  • Double Bond Stability : Avoid over-oxidation by optimizing catalyst loadings.
  • Stereocontrol : Chiral auxiliaries or enzymes enhance ee.

Chemical Reactions Analysis

Types of Reactions: Hept-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form heptane-1,2-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products:

    Oxidation: Hept-3-ene-1,2-dione or hept-3-ene-1-al.

    Reduction: Heptane-1,2-diol.

    Substitution: Hept-3-ene-1,2-dichloride or hept-3-ene-1,2-dibromide.

Scientific Research Applications

Hept-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hept-3-ene-1,2-diol depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the reactive sites, undergoing electron transfer to form carbonyl compounds. In biological systems, its mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hept-3-ene-1,2-diol with structurally analogous diols, emphasizing molecular features, stability, reactivity, and biological relevance.

Table 1: Key Comparative Data of this compound and Analogous Diols

Compound Name Structure Features Molecular Formula Key Properties/Applications References
This compound Aliphatic, unsaturated, vicinal diol C₇H₁₂O₂ Hypothesized lower melting point vs. saturated diols; potential for stereoselective synthesis Inferred
Propane-1,2-diol Saturated aliphatic vicinal diol C₃H₈O₂ High water solubility; industrial solvent, antifreeze
(S)-3-Butene-1,2-diol Unsaturated aliphatic diol, chiral center C₄H₈O₂ Chiral liquid with alcohol odor; used in asymmetric synthesis
4-Pyrazin-2-yl-but-3-ene-1,2-diol Conjugated diol with pyrazine ring C₈H₁₀N₂O₂ Aromatic substituent enhances hydrogen bonding; isolated from Alisma plantago-aquatica
cis-1,2-Dihydronaphthalene-1,2-diol Cyclic diol with fused aromatic system C₁₀H₁₀O₂ Role in aromatic compound degradation; detected in plant metabolic responses
trans-6-Methyl-1,2-dihydronaphthalene-1,2-diol Methyl-substituted cyclic diol C₁₁H₁₂O₂ Instability on GC columns; decomposes under analytical conditions
8-p-Menthene-1,2-diol Monoterpene-derived diol C₁₀H₁₈O₂ Structural alerts for mutagenicity discounted via read-across analysis
Benzene-1,2-diol (Catechol) Aromatic vicinal diol C₆H₆O₂ Antioxidant properties; precursor to pharmaceuticals and polymers

Key Comparison Points

Structural and Stereochemical Complexity this compound’s unsaturation introduces cis/trans isomerism, distinguishing it from saturated analogs like propane-1,2-diol . Chiral analogs, such as (S)-3-butene-1,2-diol, highlight the role of stereochemistry in applications like asymmetric synthesis . Cyclic diols (e.g., cis-1,2-dihydronaphthalene-1,2-diol) exhibit enhanced rigidity, influencing metabolic roles in plants , whereas this compound’s linearity may favor solubility in nonpolar solvents.

Reactivity and Stability Vicinal diols are prone to dehydration or oxidation. For example, trans-6-methyl-1,2-dihydronaphthalene-1,2-diol decomposes on GC columns , suggesting this compound may require stabilization during analysis. Aromatic diols like benzene-1,2-diol participate in redox reactions due to phenolic hydroxyl groups , whereas aliphatic diols like this compound may undergo esterification or etherification.

Biological and Industrial Relevance

  • Benzene-1,2-diol derivatives show antimicrobial activity , while this compound’s bioactivity remains unexplored but may differ due to its aliphatic chain.
  • Read-across analysis of 8-p-menthene-1,2-diol dismissed mutagenicity concerns , implying similar aliphatic diols like this compound could share favorable safety profiles.

Synthetic Accessibility

  • Bicyclic diols (e.g., bicyclo[2.2.1]this compound) require stereoselective synthesis routes , suggesting this compound might be synthesized via dihydroxylation of hept-3-ene.

Biological Activity

Hept-3-ene-1,2-diol, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a double bond between the third and fourth carbon atoms and hydroxyl groups on the first and second carbon atoms. This configuration contributes to its reactivity and biological properties.

1. Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid10
Quercetin15

The IC50 value indicates the concentration required to inhibit 50% of the free radicals. This compound shows moderate antioxidant activity compared to well-known antioxidants like ascorbic acid.

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD). A study demonstrated that this compound could protect dopamine neurons from neurotoxic damage.

Case Study: Neuroprotection in MPTP Model
In an experiment using the MPTP model of PD, this compound was administered to mice. Results showed a significant reduction in neuronal loss compared to control groups, indicating its potential as a neuroprotective agent.

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness varies depending on the type of microorganism.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

The results indicate that this compound exhibits varying degrees of antimicrobial activity, making it a candidate for further exploration in antimicrobial therapies.

The biological activities of this compound may be attributed to its ability to modulate oxidative stress pathways and influence cellular signaling mechanisms. The presence of hydroxyl groups enhances its reactivity with free radicals, contributing to its antioxidant capabilities.

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